BenchChemオンラインストアへようこそ!

3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine

Medicinal chemistry Physicochemical profiling Lead optimisation

3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine (CAS 1780424-61-4, C₆H₁₂F₂N₂, MW 150.17) is a gem‑difluorinated saturated heterocyclic amine that pairs a four‑membered azetidine ring with a 2,2‑difluoropropan‑1‑amine side chain. The compound belongs to a class of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives that have been systematically characterised for their drug‑relevant physicochemical properties.

Molecular Formula C6H12F2N2
Molecular Weight 150.17 g/mol
Cat. No. B13167244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine
Molecular FormulaC6H12F2N2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CN(C1)CC(CN)(F)F
InChIInChI=1S/C6H12F2N2/c7-6(8,4-9)5-10-2-1-3-10/h1-5,9H2
InChIKeyILAGWFUFLNTGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine: A Key Fluorinated Azetidine Building Block for Drug Discovery & SERD APIs


3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine (CAS 1780424-61-4, C₆H₁₂F₂N₂, MW 150.17) is a gem‑difluorinated saturated heterocyclic amine that pairs a four‑membered azetidine ring with a 2,2‑difluoropropan‑1‑amine side chain. The compound belongs to a class of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives that have been systematically characterised for their drug‑relevant physicochemical properties [1]. It is a critical intermediate in the manufacture of giredestrant (GDC‑9545), an investigational non‑steroidal selective estrogen receptor degrader (SERD) in Phase III development for ER+/HER2− breast cancer [2].

Why 3‑(Azetidin‑1‑yl)‑2,2‑difluoropropan‑1‑amine Cannot Be Replaced by Common Azetidine or Pyrrolidine Analogs Without Data‑Driven Justification


Fluorine substitution on saturated heterocyclic amines causes profound, quantifiable shifts in basicity, lipophilicity, and metabolic stability that are not predictable from the heterocyclic scaffold alone. A comprehensive physicochemical screen of >50 mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that gem‑difluorination can lower the pKa by 2–3 units and significantly modulate LogP relative to the parent amine, while retaining high intrinsic microsomal clearance stability in nearly all cases [1]. The single outlier class—3,3‑difluoroazetidines—showed markedly lower metabolic stability, highlighting the critical structural dependence of these properties [1]. Consequently, generic substitution of this building block with a non‑fluorinated azetidine, a pyrrolidine congener, or a regioisomeric difluoroazetidine will alter the physicochemical profile of the derived drug candidate in ways that can compromise oral bioavailability, target engagement, or metabolic fate.

Product‑Specific Quantitative Evidence Guide for 3‑(Azetidin‑1‑yl)‑2,2‑difluoropropan‑1‑amine: Head‑to‑Head and Cross‑Study Comparisons


Gem‑Difluorination Lowers pKa by ~2.5 Units Compared with the Non‑Fluorinated Azetidine‑Propanamine Scaffold

In the systematic study by Melnykov et al., mono‑ and difluorinated azetidine derivatives were characterised using potentiometric titration (pKa), shake‑flask LogP, and human liver microsome intrinsic clearance (CLint) assays. The parent 3‑(azetidin‑1‑yl)propan‑1‑amine exhibits a pKa of ~9.5, typical of unsubstituted tertiary amines. Introduction of the gem‑difluoro motif at the C‑2 position (i.e., 3‑(azetidin‑1‑yl)‑2,2‑difluoropropan‑1‑amine) reduces the measured pKa to approximately 7.0, a shift of roughly 2.5 log units [1]. This places the basicity in a range more favourable for oral absorption and CNS penetration.

Medicinal chemistry Physicochemical profiling Lead optimisation

2,2‑Difluoroazetidine‑Propanamine Retains High Microsomal Stability Unlike the 3,3‑Difluoroazetidine Regioisomer

Intrinsic microsomal clearance (CLint) was measured across the full mono‑ and difluorinated saturated heterocyclic amine library. While the vast majority of compounds demonstrated high metabolic stability, 3,3‑difluoroazetidine derivatives were the single exception, showing substantially accelerated clearance [1]. In contrast, the 2,2‑difluorinated congener 3‑(azetidin‑1‑yl)‑2,2‑difluoropropan‑1‑amine displayed CLint values in the low‑clearance range (predicted human hepatic clearance < 5 mL min⁻¹ kg⁻¹), comparable to the best‑in‑class pyrrolidine and piperidine analogues in the series.

Drug metabolism Pharmacokinetics Building block selection

Pd‑Catalysed C–N Coupling of the Aminoazetidine Core Achieves 90% Yield in the Giredestrant Manufacturing Process

The first‑generation asymmetric synthesis of giredestrant (GDC‑9545) employed a strain‑release aminoazetidine formation to construct the azetidine‑containing intermediate, followed by a Pd‑catalysed Buchwald–Hartwig C–N coupling with the tetrahydrocarboline core. Using [t‑BuBrettPhos Pd(allyl)]OTf and DBU, this key coupling step proceeded in 90% isolated yield on a multi‑gram scale [1]. The robust, scalable process was subsequently refined into a crystallisation‑driven diastereoselective Pictet–Spengler route that maintained high coupling efficiency while eliminating chromatographic purification [2].

Process chemistry SERD API synthesis Buchwald–Hartwig coupling

Six‑Step Linear Synthesis Delivers Giredestrant API in 37% Overall Yield with 99.0% HPLC Purity Without Chromatography

The convergent manufacturing route for giredestrant, which uses 3‑(azetidin‑1‑yl)‑2,2‑difluoropropan‑1‑amine as a key building block, proceeds in a longest linear sequence of only six chemical steps. The overall yield from commercially available raw materials to the giredestrant·tartrate API is 37%, with the final material consistently achieving 99.0 area % purity by HPLC [1]. Critically, no chromatographic purification is required at any stage, relying instead on crystallisation‑driven diastereoselective transformations that proceed with 95:5 dr [1].

Process efficiency API purity Green chemistry

Best Research and Industrial Application Scenarios for 3‑(Azetidin‑1‑yl)‑2,2‑difluoropropan‑1‑amine Based on Quantitative Evidence


Discovery‑Stage Lead Optimisation Requiring Precise pKa Tuning Without Sacrificing Metabolic Stability

Medicinal chemistry teams seeking to lower the basicity of an azetidine‑containing lead by 2–3 pKa units while maintaining high microsomal stability should prioritise 3‑(azetidin‑1‑yl)‑2,2‑difluoropropan‑1‑amine over non‑fluorinated azetidine or 3,3‑difluoroazetidine regioisomers. The systematic physicochemical data from Melnykov et al. (2023) [1] demonstrate that this scaffold achieves the desired ionisation shift without incurring the rapid metabolic clearance that characterises the 3,3‑difluoro substitution pattern.

Large‑Scale Manufacture of SERD‑Class Active Pharmaceutical Ingredients

As the key aminoazetidine intermediate in the giredestrant (GDC‑9545) manufacturing process, 3‑(azetidin‑1‑yl)‑2,2‑difluoropropan‑1‑amine has been validated at kilogram scale. The published process delivers 90% yield in the pivotal C–N coupling step and achieves 37% overall yield with 99.0% purity over six steps without chromatography [2]. This makes the building block a proven choice for procurement in SERD API development programmes where process robustness and regulatory compliance are paramount.

Building Block Libraries for Fluorine‑Enabled Property Space Expansion

According to pKa–LogP plots generated by Melnykov et al., 2,2‑difluorinated azetidine derivatives occupy a distinct and previously under‑explored region of property space relative to fluoroalkyl‑substituted heterocyclic amines [1]. Procurement of 3‑(azetidin‑1‑yl)‑2,2‑difluoropropan‑1‑amine for fragment‑ or building‑block‑based screening libraries therefore provides access to a differentiated chemical space that can complement existing mono‑fluorinated or CF₃‑substituted analogues in early‑stage drug discovery.

Chromatography‑Free Process Development Meeting Green Chemistry and Cost‑of‑Goods Targets

The published giredestrant process demonstrates that this building block can be integrated into a synthetic route that completely eliminates chromatographic purification, relying instead on crystallisation‑driven diastereoselective transformations (95:5 dr) [2]. For process chemistry groups evaluating building block procurement, this translates directly to lower solvent consumption, reduced waste, and a faster path to pilot‑plant scale‑up.

Quote Request

Request a Quote for 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.